Crystal Structure Resolution: NSPG Complex Yields the Highest Resolution Among N-Acylamino Acid Substrates Co-Crystallized with Amycolatopsis OSBS
When co-crystallized with the promiscuous o-succinylbenzoate synthase from Amycolatopsis sp., the N-succinyl phenylglycine (NSPG) complex diffracted to 1.9 Å resolution, the highest among all N-acylamino acid substrates reported in the same study. By comparison, the N-succinylmethionine complex diffracted to only 2.1 Å, and the N-acetylmethionine complex reached only 2.2 Å [1]. The superior resolution enables more accurate modeling of the N-acyl linkage accommodation within the active site cavity, revealing specific favorable interactions between the protein and the hydrophobic phenylglycine side chain, α-carbon, carboxylate, and polar components of the N-acyl linkage that are less well resolved in the methionine-containing complexes [1].
| Evidence Dimension | X-ray diffraction resolution of enzyme-ligand co-crystal structures |
|---|---|
| Target Compound Data | 1.9 Å (Amycolatopsis OSBS•NSPG complex; PDB 1SJD) |
| Comparator Or Baseline | N-succinylmethionine: 2.1 Å (PDB 1SJC); N-acetylmethionine: 2.2 Å |
| Quantified Difference | NSPG complex resolution is 0.2 Å superior to N-succinylmethionine and 0.3 Å superior to N-acetylmethionine |
| Conditions | Amycolatopsis sp. o-succinylbenzoate synthase; X-ray diffraction; structures determined in the same study (Thoden et al., 2004) |
Why This Matters
For structural biologists requiring the highest-resolution ligand-bound model to resolve active-site interactions unambiguously, NSPG is the empirically superior ligand choice among commercially relevant N-acylamino acid substrates.
- [1] Thoden JB, Taylor Ringia EA, Garrett JB, Gerlt JA, Holden HM, Rayment I. Biochemistry. 2004;43(19):5716-27. PMID: 15134446. View Source
